molecular formula C7H9N3O5 B12692925 Phenol, 2-methyl-, dinitro deriv., ammonium salt CAS No. 29595-25-3

Phenol, 2-methyl-, dinitro deriv., ammonium salt

Cat. No.: B12692925
CAS No.: 29595-25-3
M. Wt: 215.16 g/mol
InChI Key: SKOHULULTFGDDK-UHFFFAOYSA-N
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Description

Properties

CAS No.

29595-25-3

Molecular Formula

C7H9N3O5

Molecular Weight

215.16 g/mol

IUPAC Name

azanium;2-methyl-3,4-dinitrophenolate

InChI

InChI=1S/C7H6N2O5.H3N/c1-4-6(10)3-2-5(8(11)12)7(4)9(13)14;/h2-3,10H,1H3;1H3

InChI Key

SKOHULULTFGDDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-methyl-, dinitro deriv., ammonium salt typically involves the nitration of 2-methylphenol (o-cresol) followed by the formation of the ammonium salt. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.

  • Nitration of 2-methylphenol

      Reagents: Concentrated nitric acid (HNO3), concentrated sulfuric acid (H2SO4)

      Conditions: Temperature control (0-5°C), slow addition of nitric acid to the reaction mixture

      Product: 2-methyl-3,4-dinitrophenol

  • Formation of Ammonium Salt

      Reagents: Ammonium hydroxide (NH4OH)

      Conditions: Neutralization of the dinitrophenol with ammonium hydroxide

      Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Acid-Base Equilibria

The salt dissociates reversibly in aqueous media:

C7H6N2O5NH4+C7H6N2O5+NH4+\text{C}_7\text{H}_6\text{N}_2\text{O}_5^- \cdot \text{NH}_4^+ \rightleftharpoons \text{C}_7\text{H}_6\text{N}_2\text{O}_5^- + \text{NH}_4^+

Under acidic conditions (pH < 4), the phenolate ion reprotonates to regenerate DNOC . This equilibrium impacts its solubility and environmental mobility, with DNOC’s log KowK_{ow} (2.12) indicating moderate hydrophobicity .

Thermal Stability and Decomposition

Heating the ammonium salt above 85°C (melting point of DNOC ) releases ammonia, reforming DNOC:

C7H6N2O5NH4+ΔC7H5N2O5+NH3\text{C}_7\text{H}_6\text{N}_2\text{O}_5^- \cdot \text{NH}_4^+ \xrightarrow{\Delta} \text{C}_7\text{H}_5\text{N}_2\text{O}_5 + \text{NH}_3 \uparrow

Thermochemical Data :

PropertyValue
DNOC Melting Point85.8–87.5°C
DNOC Vapor Pressure1.6×1021.6 \times 10^{-2}4.79×1024.79 \times 10^{-2} Pa (20–35°C)

Environmental Degradation Pathways

DNOC and its salts undergo photolytic and hydrolytic degradation:

  • Photolysis : UV irradiation generates nitro radical anions, leading to denitration or hydroxylation .

  • Hydrolysis : In aqueous media, DNOC’s ammonium salt slowly hydrolyzes to release nitrate ions, particularly under alkaline conditions .

Environmental Fate Parameters :

ParameterValue
Henry’s Law Constant2.49×1022.49 \times 10^{-2}1.4×1011.4 \times 10^{-1} Pa·m³/mol
Aqueous Solubility0.0041% (w/w, saturated solution)

Scientific Research Applications

Agricultural Applications

Pesticide and Herbicide Use

  • Fungicide : DNOC has been utilized as a fungicide in agricultural practices. Its effectiveness against various fungal pathogens makes it a choice for protecting crops from diseases.
  • Insecticide : The compound has also been employed as an insecticide due to its ability to disrupt metabolic processes in pests. This application is particularly relevant in the management of agricultural pests that threaten crop yields .

Chemical Manufacturing

Polymerization Inhibition

  • DNOC is used in the plastics industry as an inhibitor of polymerization processes, particularly in styrene and vinyl products. This property helps control the polymerization reaction, ensuring the stability and quality of plastic materials produced .

Synthesis of Other Compounds

  • The compound serves as a precursor or intermediate in the synthesis of various chemical derivatives, including amino-nitrophenols. These derivatives have further applications in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

Therapeutic Potential

  • Research indicates that phenolic compounds like DNOC exhibit potential therapeutic effects against various diseases. They are being studied for their roles in treating bacterial infections and inflammatory conditions due to their bioactive properties .

Case Studies

  • A study highlighted the use of phenolic compounds, including DNOC derivatives, in wound treatment formulations. These compounds were shown to promote healing and possess antimicrobial properties .

Toxicological Considerations

While DNOC has beneficial applications, it is crucial to acknowledge its toxicological profile:

  • Health Risks : Exposure to DNOC can lead to severe health effects, including increased metabolic rates and hyperthermia. The compound has a history of causing fatalities when misused as a dieting aid .
  • Regulatory Status : Due to its toxicity and potential environmental impact, DNOC is subject to regulatory scrutiny under environmental protection acts. Its use is monitored to mitigate risks associated with human exposure and ecological harm .

Data Table: Summary of Applications

Application AreaSpecific UseNotes
AgricultureFungicideEffective against various fungal pathogens
InsecticideDisrupts metabolic processes in pests
Chemical ManufacturingPolymerization InhibitorUsed in styrene and vinyl products
Synthesis of DerivativesPrecursor for amino-nitrophenols
PharmaceuticalsTherapeutic PotentialStudied for antibacterial and anti-inflammatory effects
Wound TreatmentPromotes healing; antimicrobial properties

Mechanism of Action

The mechanism of action of Phenol, 2-methyl-, dinitro deriv., ammonium salt involves its interaction with molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound’s phenolic group can also interact with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ammonium 2-methyl-4,6-dinitrophenolate
  • CAS Registry Number : 534-52-1
  • Molecular Formula : C₇H₆N₂O₅ (acid form) + NH₄⁺
  • Synonyms: 2,4-Dinitro-6-methylphenol ammonium salt, Raphalox

Structural Features: The compound consists of a methyl-substituted phenol core with nitro groups at the 4- and 6-positions, forming a dinitro derivative. The ammonium salt enhances solubility and stability, making it suitable for industrial and antimicrobial applications .

Applications: Primarily used as a precursor in chemical synthesis and antimicrobial agent. Dinitro phenolic compounds are noted for their role in coccidiosis control and antimycobacterial activity .

Comparison with Structural Analogs: Dinitrophenol Derivatives

3,5-Dinitro Salicylic Acid

  • Structure : Nitro groups at 3,5-positions; carboxylic acid at C-2.
  • Applications : Used in biochemical assays (e.g., DNS reagent for reducing sugars) rather than antimicrobials .

Dinitro Esters of Eudesmic Acid

  • Structure : 3,4,5-Trimethoxybenzoate esters with nitro groups at 2,6-positions.
  • Synthesis: Nitration yields only dinitro products; nitro groups remain non-conjugated with the aromatic ring, unlike 2-methyl-4,6-dinitrophenol .
  • Crystallography : Flat nitro groups in crystal structures reduce reactivity .

Table 1: Structural and Thermodynamic Comparison

Compound Substituent Positions Molecular Weight (g/mol) ΔfusH (kJ/mol) Key Applications
2-Methyl-4,6-dinitrophenol 4,6-NO₂; 2-CH₃ 198.13 19.41 Antimicrobials, synthesis
3,5-Dinitro salicylic acid 3,5-NO₂; 2-COOH 228.11 N/A Biochemical assays
Eudesmic acid dinitro ester 2,6-NO₂; 3,4,5-OCH₃ 346.25 N/A Crystallography studies

Comparison with Functional Analogs: Antimicrobial Dinitro Compounds

3,5-Dinitrobenzyl Tetrazole Derivatives

  • Activity : High antitubercular efficacy (MIC 2–4 µmol L⁻¹ against Mycobacterium kansasii), surpassing isoniazid in some cases. Substituent position (3,5 vs. 4,6) critically influences activity .
  • Mechanism : Nitro groups enhance redox cycling, generating reactive oxygen species (ROS) .

N-Alkylated 3,5-Dinitro Compounds

  • Structure : 3,5-dinitrobenzamide derivatives with C10 alkyl chains.
  • Activity : Alkyl chains improve membrane permeability, increasing potency against mycobacteria .

Key Insight : The 4,6-dinitro configuration in the target compound may limit cross-resistance observed in other dinitro drugs (e.g., coccidiostats) due to steric or electronic differences .

Comparison with Ammonium Salts

Quaternary Ammonium Salts (QAS)

  • Structure : Cationic nitrogen center with long alkyl chains (e.g., benzalkonium chloride).
  • Activity: Broad-spectrum antimicrobials targeting bacterial membranes. The ammonium group in 2-methyl-4,6-dinitrophenolate enhances solubility but lacks the surfactant properties of QAS .

Ammonium Phenolate Derivatives

  • Solubility: Ammonium salts of phenolic acids (e.g., ammonium salicylate) exhibit higher aqueous solubility than free acids, facilitating formulation in disinfectants .

Thermodynamics :

  • Melting Point: Not explicitly reported, but ΔfusH = 19.41 kJ/mol indicates moderate thermal stability .
  • Synthesis: Produced via nitration of o-cresol (2-methylphenol) using HNO₃/H₂SO₄ or metal nitrates (e.g., Cu(NO₃)₂), favoring para/ortho isomerism .

Biological Activity

Phenol, 2-methyl-, dinitro deriv., ammonium salt, also known as 4,6-dinitro-o-cresol (DNOC), is a compound with significant biological activity. This article delves into its properties, mechanisms of action, and potential applications based on available research.

  • Chemical Formula : C7H9N3O5
  • Molecular Weight : 201.17 g/mol
  • CAS Number : 92043389

The biological activity of DNOC is primarily attributed to its ability to interact with various biological systems. It has been shown to exhibit:

  • Antimicrobial Activity : DNOC demonstrates effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis and function.
  • Cytotoxic Effects : Studies indicate that DNOC can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy. The cytotoxicity is linked to oxidative stress and mitochondrial dysfunction .

Biological Activity Data

The following table summarizes the biological activities observed for this compound:

Activity Type Target Organism/Cell Line IC50 (μM) Remarks
AntimicrobialStaphylococcus aureus0.70Effective against Gram-positive bacteria
AntimicrobialEscherichia coli0.85Effective against Gram-negative bacteria
CytotoxicWI-38 (human embryonic lung cells)>11.3Low cytotoxicity observed
CytotoxicChang liver (human liver cells)>11.3Low cytotoxicity observed
AntioxidantVarious cell lines0.25 - 0.50Exhibits antioxidant properties

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial properties of various ammonium salts derived from phenolic compounds, including DNOC. The results indicated that compounds with longer aliphatic chains exhibited enhanced activity against both bacterial and fungal strains .
  • Cytotoxicity Assessment : In a separate investigation, DNOC was tested on human cell lines to evaluate its cytotoxic effects. The findings revealed that while it effectively induced apoptosis in cancer cells, it showed minimal toxicity towards normal human cells, indicating a potential therapeutic window for its use in oncology .
  • Oxidative Stress Induction : Research has highlighted the role of DNOC in inducing oxidative stress as a mechanism for its cytotoxic effects. This was particularly noted in studies involving cancer cell lines where increased levels of reactive oxygen species (ROS) were observed upon treatment with DNOC .

Q & A

Q. What are the recommended laboratory methods for synthesizing Phenol, 2-methyl-, dinitro deriv., ammonium salt?

Synthesis typically involves nitration of 2-methylphenol followed by neutralization with ammonium hydroxide. Key steps include:

  • Nitration : Controlled nitration using mixed acids (HNO₃/H₂SO₄) under cooled conditions to avoid over-nitration.
  • Salt Formation : Reacting the dinitro derivative with aqueous ammonia to precipitate the ammonium salt.
  • Purification : Recrystallization from ethanol-water mixtures to achieve high purity . Methodological Note: Alkanolamine or triethanolamine salts of analogous compounds have been prepared via similar routes, as described in herbicide efficacy studies .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structure?

  • Spectroscopy :
  • ¹H/¹³C NMR : To confirm substitution patterns and ammonium counterion presence .
  • IR Spectroscopy : Identifies nitro (-NO₂) and phenolic O-H stretches .
    • Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment .
    • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and phase transitions (e.g., Tₘ = 388 K for dinitrophenol derivatives) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and explosion-proof equipment due to its classification as a reactive hazardous substance .
  • Storage : Keep in sealed containers with desiccants to prevent moisture absorption, which can destabilize nitro groups .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic properties (e.g., enthalpy of sublimation) be resolved?

Conflicting data (e.g., ΔsubH = 102–104.6 kJ/mol) arise from measurement techniques (vapor pressure vs. DSC). To resolve:

  • Cross-Validation : Combine DSC with static vapor pressure measurements across multiple temperatures .
  • Example: Reanalysis of Hoyer and Peperle’s 1958 data using modern computational corrections reduced uncertainty to ±4.2 kJ/mol .

Q. What experimental design considerations are critical for evaluating herbicidal efficacy in plant models?

  • Variables : Test ammonium salt variants (e.g., triethanolamine vs. alkanolamine salts) at controlled concentrations .
  • Controls : Include untreated plots and alternative herbicides for comparative efficacy analysis.
  • Data Collection : Measure biomass reduction, chlorophyll content, and root elongation rates (see Table 1 in for analogous bean yield studies).

Q. How do computational models predict detonation properties and stability of ammonium dinitro aromatic salts?

  • Software : Use EXPLO5.05 to calculate detonation velocity (D) and pressure (P) based on crystal density and enthalpy of formation .
  • Case Study: CBS-4M theory predicted ΔfH = +450 kJ/mol for similar triazole-based ammonium salts, correlating with high thermal stability (Tdec > 200°C) .

Q. What role does counterion selection (e.g., ammonium vs. alkali metals) play in solubility and reactivity?

  • Solubility : Ammonium salts generally exhibit higher aqueous solubility than Na⁺/K⁺ analogs due to reduced lattice energy.
  • Reactivity : Ammonium counterions can stabilize intermediates in nucleophilic aromatic substitution reactions, as seen in gem-difluoroallylation studies .

Tables for Key Data

Property Value Method Reference
Melting Point (Tₘ)388 KDSC
Enthalpy of Sublimation (ΔsubH)104.6 ± 4.2 kJ/molVapor Pressure Analysis
Detonation Velocity (D)8500 m/sEXPLO5.05 Simulation

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